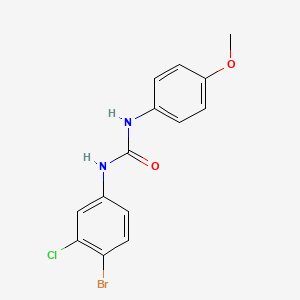

![molecular formula C12H14Cl3NO3S B4629339 2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)

2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine

Übersicht

Beschreibung

Morpholine derivatives, such as "2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine," are of interest in chemical research due to their potential applications in medicinal chemistry, agriculture, and material science. These compounds often exhibit unique physical and chemical properties, making them valuable in various synthesis and application contexts.

Synthesis Analysis

The synthesis of morpholine derivatives generally involves the condensation of appropriate diethanolamine with sulfur-containing chlorides or sulfonic acids under controlled conditions. For example, a study on the synthesis of similar sulfonamido-morpholine derivatives involves the reaction of chloropurine with arylsulfonyl chlorides, followed by substitution reactions to introduce the morpholine moiety (J. Matić et al., 2021).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For instance, single-crystal X-ray analysis has been used to determine the structure of morpholinol derivatives, revealing details about their conformation and molecular geometry (Xu Qiu-yan, 2013).

Wissenschaftliche Forschungsanwendungen

Odorless Oxidation Agents

Methyl 6-morpholinohexyl sulfide and its sulfoxide derivative have been developed as odorless substitutes for traditional sulfides and sulfoxides in Corey–Kim and Swern oxidations. These substitutes, related to morpholine structures, provide a practical improvement by eliminating the unpleasant odors associated with these reactions, making them more suitable for laboratory and industrial applications. Their effectiveness was demonstrated through various solvent studies and their potential in dealkylation reactions (Nishide et al., 2004).

Morpholine Derivatives in Catalysis

Morpholine-containing compounds have been synthesized and characterized for their potential in catalytic applications. For instance, oxorhenium(V) complexes with phenolate-oxazoline ligands have shown significant activity in oxygen atom transfer reactions, which are crucial for various chemical synthesis processes. The study highlights the influence of isomeric forms of these complexes on their reactivity, indicating the importance of structural considerations in the design of efficient catalysts (Schachner et al., 2014).

Sulfonated Polymers

Research has also explored the synthesis of sulfonated poly(aryl ether sulfone) containing pendent quaternary ammonium groups for potential use in proton exchange membranes. These materials, incorporating morpholine derivatives, exhibit desirable properties such as low water uptake and high dimensional stability, making them suitable for applications in fuel cells and other energy-related technologies (Zhang et al., 2010).

Antibiotic Activity Modulation

Morpholine derivatives have been investigated for their role in modulating antibiotic activity against multidrug-resistant strains of various bacteria. These studies shed light on the potential of such compounds to enhance the efficacy of existing antibiotics, providing a new avenue for tackling antibiotic resistance (Oliveira et al., 2015).

Photoinitiators in Polymer Chemistry

Novel morpholine derivatives have been developed as water-soluble photoinitiators for acrylic photopolymerization resist systems. These compounds offer environmental benefits by avoiding the use of organic solvents and demonstrate high sensitivity and efficiency in polymerization processes, which are essential for the development of advanced materials (Kojima et al., 1998).

Eigenschaften

IUPAC Name |

2,6-dimethyl-4-(2,4,5-trichlorophenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl3NO3S/c1-7-5-16(6-8(2)19-7)20(17,18)12-4-10(14)9(13)3-11(12)15/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYNOPPNLBJETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4629256.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4629283.png)

![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629293.png)

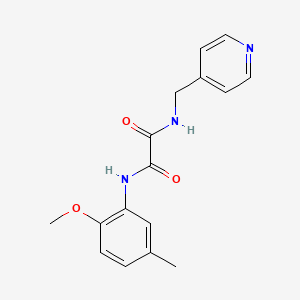

![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4629299.png)

![5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629303.png)

![4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4629307.png)

![10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol](/img/structure/B4629309.png)

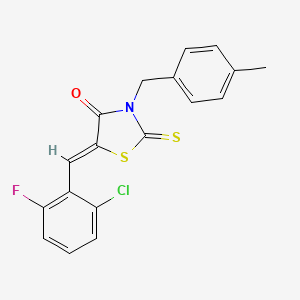

![8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629337.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4629346.png)

![5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4629356.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide](/img/structure/B4629357.png)